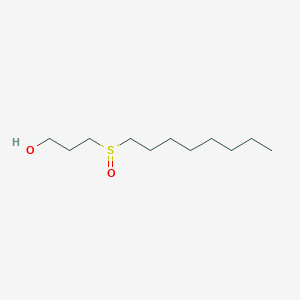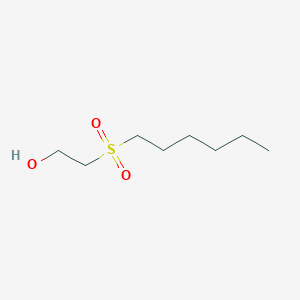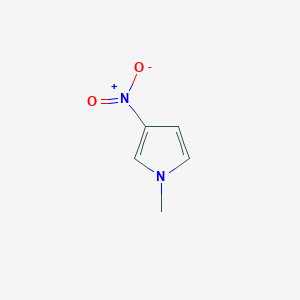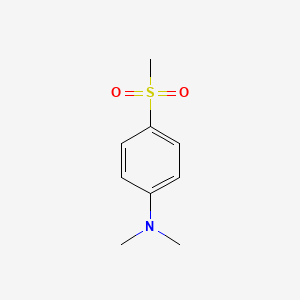![molecular formula C12H26O5S2 B4326573 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326573.png)
1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane
Übersicht
Beschreibung
1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane, also known as ODES, is a chemical compound that has been widely studied for its potential applications in various fields of science. ODES is a sulfonate ester that has been synthesized through a number of different methods, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane has been studied for its potential applications in a variety of different fields of science, including biomedicine, materials science, and environmental science. In biomedicine, 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane has been found to have anti-inflammatory and antioxidant properties, and has been investigated as a potential treatment for a variety of different diseases, including cancer and Alzheimer's disease. In materials science, 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane has been used as a cross-linking agent for polymers, and has been found to improve the mechanical properties of the resulting materials. In environmental science, 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane has been studied for its potential use as a surfactant in oil spill remediation.
Wirkmechanismus
The mechanism of action of 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in the body. 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane has antioxidant and anti-inflammatory properties, and can inhibit the proliferation of cancer cells. In vivo studies have shown that 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane has a number of advantages for use in lab experiments. It is highly stable and can be easily synthesized in large quantities. It is also relatively inexpensive and can be used in a variety of different applications. However, there are also some limitations to the use of 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane in lab experiments. It is highly reactive and can be toxic in high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of future directions for research on 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane. One area of research is the development of new synthesis methods for 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane, and the identification of new targets for its therapeutic applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane, and to determine its safety and efficacy in human clinical trials.
Eigenschaften
IUPAC Name |
1-[2-(2-butylsulfonylethoxy)ethylsulfonyl]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5S2/c1-3-5-9-18(13,14)11-7-17-8-12-19(15,16)10-6-4-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDZQFKIWDFJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCOCCS(=O)(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4326496.png)
![4-benzyl-6-(4-nitrophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326497.png)
![N-(4-fluorophenyl)-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326500.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326501.png)
![1-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326502.png)
![1-[(4-chlorophenyl)thio]-N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326510.png)

![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)




![1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane](/img/structure/B4326565.png)
![1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326579.png)